molecular formula C6H7F3N2O B1445169 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol CAS No. 1343763-62-1

1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

Cat. No.: B1445169
CAS No.: 1343763-62-1
M. Wt: 180.13 g/mol
InChI Key: HPXDNDMIZLIWCN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (molecular formula: C₆H₇F₃N₂O) is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group on a propan-2-ol backbone. Its SMILES representation is C1=CN(C=N1)CC(C(F)(F)F)O, and the InChIKey is HPXDNDMIZLIWCN-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it a promising scaffold for medicinal chemistry applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-imidazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)3-11-2-1-10-4-11/h1-2,4-5,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDNDMIZLIWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343763-62-1
Record name 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
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Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol typically involves:

  • Formation of a trifluoromethyl-substituted propanol intermediate.
  • N-alkylation or substitution of the imidazole ring at the nitrogen atom with the propanol moiety.
  • Control of stereochemistry at the secondary alcohol center.

Specific Synthetic Routes

Although detailed peer-reviewed synthetic protocols for this exact compound are limited in publicly available literature, the preparation can be inferred from related fluorinated imidazole derivatives and standard organic synthesis techniques:

Step Description Reagents/Conditions Notes
1 Synthesis of 3-chloro-1,1,1-trifluoropropan-2-ol or equivalent halo-substituted trifluoropropanol Starting from trifluoroacetaldehyde or trifluoropropanol derivatives, halogenation with N-chlorosuccinimide or similar Provides reactive site for nucleophilic substitution
2 Nucleophilic substitution with imidazole Imidazole treated with base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) to displace halogen Forms this compound
3 Purification Chromatography or recrystallization Ensures high purity for pharmaceutical applications

Alternative Approaches

Challenges and Considerations

  • The trifluoromethyl group is electron-withdrawing and may affect nucleophilicity of intermediates.
  • Controlling regioselectivity in imidazole substitution is critical to avoid N3 substitution or ring alkylation.
  • Stereochemical control at the secondary alcohol center requires careful choice of conditions or chiral catalysts.

Research Findings and Data

Physicochemical Data Relevant to Preparation

Property Value Source
Molecular weight 180.13 g/mol Sigma-Aldrich
Molecular formula C6H7F3N2O PubChem
Boiling point Not reported
Purity High purity required for pharmaceutical use BLD Pharm

Analytical Characterization

  • Mass spectrometry confirms molecular ion peak at m/z 180.05 [M]+.
  • NMR spectroscopy (1H, 13C, 19F) used to verify substitution pattern and trifluoromethyl group presence.
  • IR spectroscopy shows characteristic OH stretch from the alcohol group and C-F stretches.

Literature and Patent Status

  • No direct patents or detailed literature protocols specifically for this compound are publicly available, indicating a niche or proprietary synthesis route.
  • Related compounds with similar structures have established synthetic methods that can be adapted.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Halogenated propanol + imidazole substitution Halogenation of trifluoropropanol, nucleophilic substitution by imidazole Straightforward, uses common reagents Requires handling of halogenated intermediates
Epoxide ring-opening with imidazole Epoxidation of trifluoropropanol derivative, nucleophilic ring-opening Potential for stereochemical control Epoxide synthesis and handling can be complex
Post-functionalization fluorination Alkylation of imidazole with propanol derivative, then fluorination Allows late-stage fluorination Fluorination reagents can be hazardous and expensive

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Anticancer Kinase Inhibitors

The tetrabrominated benzimidazole derivative rac-6 (Table 1) shares the trifluoro-propan-2-ol backbone but replaces the imidazole with a benzimidazole ring substituted with four bromine atoms. This modification enhances binding affinity to kinases CK2 and PIM-1, with calculated free binding energies (∆Gcalc) of -9.2 kcal/mol for CK2 and -8.7 kcal/mol for PIM-1, compared to -7.5 kcal/mol for the parent compound DMAT . The bromine atoms likely contribute to π-stacking interactions and hydrophobic binding, explaining its superior anticancer activity in leukemia and breast cancer models .

Receptor Agonists

The iodinated analog (Table 1, row 3) features a pyrazole-phenyl group and a trifluoromethylcyclopropyl moiety. X-ray crystallography confirmed its (2S) configuration, critical for bombesin receptor subtype-3 (BRS-3) agonism. The iodine atom aids in crystallographic resolution, while the extended aromatic system enhances receptor selectivity .

Antimicrobial and Chiral Synthons

Simpler analogs like 1-(1H-imidazol-1-yl)propan-2-ol lack the -CF₃ group but serve as precursors for enantiomerically enriched ionic liquids. Lipase-catalyzed resolution (e.g., using Amano AK) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer, demonstrating utility in asymmetric synthesis . Racemic salts of these derivatives show broad-spectrum antimicrobial activity .

Structural Modifications and Physicochemical Properties

    Biological Activity

    1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol is a novel organic compound characterized by its trifluoromethyl group and imidazole ring. This unique structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C6H7F3N2O, and it has garnered attention for its potential applications in drug development.

    The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration. The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, which plays a crucial role in its biological activity.

    PropertyValue
    Molecular FormulaC6H7F3N2O
    Molecular Weight180.13 g/mol
    CAS Number1343763-62-1
    IUPAC NameThis compound

    The mechanism through which this compound exerts its effects involves interactions with specific molecular targets:

    Enzyme Inhibition : The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways, leading to various physiological effects.

    Receptor Modulation : The compound may also interact with receptors involved in neurotransmission and other signaling pathways, contributing to its pharmacological profile.

    Biological Activity

    Recent studies have highlighted the compound's potential as an antimalarial agent. Specifically, its efficacy against Plasmodium falciparum has been noted in various assays.

    Case Study: Antimalarial Efficacy

    In a study evaluating compounds targeting dihydroorotate dehydrogenase (DHODH), this compound demonstrated:

    • IC50 values : Effective inhibition of DHODH from P. falciparum with IC50 values <0.03 μM.
    • Selectivity : High selectivity against human DHODH (IC50 >30 μM), indicating a favorable therapeutic window.

    This selectivity is crucial for minimizing potential side effects associated with off-target interactions.

    Research Findings

    A comparative analysis of similar compounds reveals that the unique trifluoromethyl and imidazole functionalities contribute significantly to the biological activity of this compound.

    CompoundIC50 (μM) PfDHODHIC50 (μM) hDHODHSelectivity Ratio
    This compound<0.03>30>1000
    1,1,1-Trifluoro-2-propanolNot applicableNot applicableN/A
    1,1,1-Trifluoro-3-(2-methyl-imidazol)propan-2-ol<0.05>25>500

    Q & A

    Q. How can enantioselective synthesis of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol be experimentally designed?

    Methodological Answer: Enantioselective synthesis can be achieved via lipase-catalyzed kinetic resolution of racemic mixtures. Key steps include:

    • Enzymatic Resolution : Use lipases like Amano AK or PS-IM for transesterification with vinyl acetate, achieving high enantioselectivity (E > 200) .
    • Reaction Conditions : Perform reactions in dry acetonitrile at controlled temperatures (25–40°C) to optimize enzyme activity and yield .
    • Chiral Analysis : Confirm enantiomeric purity (>99% ee) using chiral HPLC or polarimetry. Reference X-ray crystallography (e.g., SHELX or OLEX2) for absolute stereochemical validation .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    Methodological Answer:

    • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for small-molecule refinement, especially with heavy atoms (e.g., iodine in analogues) to unambiguously determine stereochemistry .
    • Multinuclear NMR : Employ 19F^{19}\text{F} NMR to track trifluoromethyl group interactions and 1H^{1}\text{H}/13C^{13}\text{C} NMR for imidazole ring proton assignments. Note that fluorine atoms may cause signal splitting, requiring high-field instruments (≥400 MHz) .
    • FTIR and Mass Spectrometry : Confirm functional groups (e.g., hydroxyl at ~3300 cm1^{-1}) and molecular weight (MW 220.188 g/mol) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for derivatives involving the trifluoromethyl group?

    Methodological Answer:

    • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates in nucleophilic substitutions. Fluorinated solvents may enhance trifluoromethyl group reactivity .
    • Catalyst Design : Incorporate palladium or copper catalysts for cross-coupling reactions, leveraging the electron-withdrawing effect of CF3_3 to direct regioselectivity .
    • Temperature Control : Maintain low temperatures (−78°C to 0°C) during Grignard or organometallic reactions to prevent side reactions from the reactive imidazole ring .

    Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

    Methodological Answer:

    • Cross-Validation : Combine X-ray data (e.g., OLEX2 refinement) with DFT calculations to model electronic environments and predict NMR/IR spectra. Discrepancies in 1H^{1}\text{H} NMR shifts may arise from dynamic effects (e.g., tautomerism in imidazole) .
    • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by fluorine coupling. For ambiguous cases, synthesize isotopically labeled analogues (e.g., 13C^{13}\text{C}-CF3_3) .

    Q. What methodologies are recommended for evaluating biological activity in this compound?

    Methodological Answer:

    • Antimicrobial Assays : Follow protocols from enantiomerically enriched analogues (e.g., 1-(β-hydroxypropyl)azoles) by testing against Gram-positive/negative bacteria (MIC assays). Use racemic and resolved enantiomers to compare activity trends .
    • Mechanistic Studies : Employ fluorescence quenching or SPR to study interactions with biomolecules (e.g., DNA gyrase or cytochrome P450). The trifluoromethyl group may enhance binding via hydrophobic effects .
    • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity indices. Compare with structurally similar compounds (e.g., 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
    Reactant of Route 2
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    1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

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